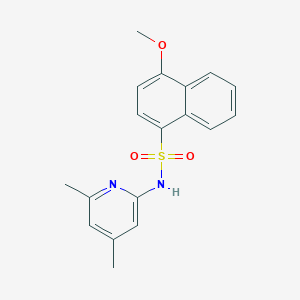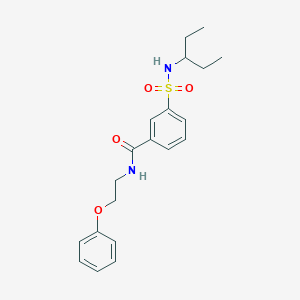![molecular formula C27H23NO2 B299891 N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B299891.png)
N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide, commonly known as BPN14770, is a small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications. BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
Mechanism of Action
BPN14770 is a selective inhibitor of N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide, an enzyme that plays a critical role in regulating intracellular levels of cAMP. By inhibiting N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide, BPN14770 increases cAMP levels in the brain, which can lead to improved cognitive function. Additionally, BPN14770 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons.
Biochemical and Physiological Effects
BPN14770 has several biochemical and physiological effects that make it an attractive candidate for therapeutic applications. Studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease by increasing cAMP levels in the brain. BPN14770 has also been shown to increase the expression of BDNF, a protein that plays a critical role in promoting the growth and survival of neurons. Additionally, BPN14770 has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of BPN14770 for lab experiments is its selectivity for N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide. This selectivity allows researchers to study the specific effects of inhibiting N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide without affecting other phosphodiesterases. Additionally, BPN14770 has been shown to be well-tolerated in animal models, which makes it a safe candidate for further research. However, one of the limitations of BPN14770 is its relatively short half-life, which may limit its effectiveness in clinical applications.
Future Directions
There are several potential future directions for research on BPN14770. One area of research is in the development of more potent and selective inhibitors of N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide. Additionally, further research is needed to determine the optimal dosing and administration of BPN14770 for therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of BPN14770 in clinical trials.
Synthesis Methods
The synthesis of BPN14770 is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 1,2-dihydro-5-acenaphthylenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-bromophenoxy)ethanol in the presence of a base to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with 2-bromo-1,1'-biphenyl in the presence of a base to form the final product, BPN14770.
Scientific Research Applications
BPN14770 has been the subject of several scientific research studies due to its potential therapeutic applications. One of the primary applications of BPN14770 is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease by increasing cAMP levels in the brain. BPN14770 has also been shown to have potential therapeutic applications in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
Product Name |
N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide |
|---|---|
Molecular Formula |
C27H23NO2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(2-phenylphenoxy)ethyl]-1,2-dihydroacenaphthylene-5-carboxamide |
InChI |
InChI=1S/C27H23NO2/c29-27(24-16-15-21-14-13-20-9-6-11-23(24)26(20)21)28-17-18-30-25-12-5-4-10-22(25)19-7-2-1-3-8-19/h1-12,15-16H,13-14,17-18H2,(H,28,29) |
InChI Key |
WPYNTKNZQATNDV-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)C(=O)NCCOC4=CC=CC=C4C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCCOC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B299811.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299815.png)

![Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299817.png)
![Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)-](/img/structure/B299819.png)
![3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B299820.png)
![2,2-diphenyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B299821.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B299826.png)
![N-(3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B299829.png)
![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide](/img/structure/B299830.png)
![N-[4-(ethylthio)phenyl]nicotinamide](/img/structure/B299832.png)
amino]benzoate](/img/structure/B299834.png)
![N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299836.png)